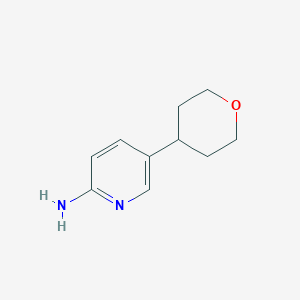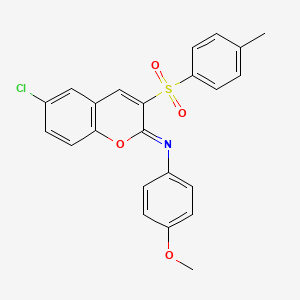![molecular formula C27H27N3O5S B2923468 2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 537043-32-6](/img/new.no-structure.jpg)
2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic molecule often studied for its potential applications in various scientific fields. The compound features a unique structure that includes a quinoline core, a tetrahydropyrimidine ring, and a benzylthio substituent, all contributing to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can be achieved through multi-step organic reactions. One common approach involves the initial formation of the quinoline core, followed by the construction of the tetrahydropyrimidine ring and subsequent introduction of the benzylthio and trimethoxyphenyl groups. Reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yields and purity. An example of a synthetic route includes the condensation of an appropriately substituted quinoline derivative with a thiol and an aldehyde under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective synthetic routes. Continuous flow reactors and optimized reaction conditions are typically employed to enhance the efficiency and reproducibility of the synthesis process. Industrial methods may also focus on minimizing waste and reducing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: : Conversion to sulfoxides or sulfones.
Reduction: : Reduction of the quinoline ring to yield dihydroquinolines.
Substitution: : Electrophilic aromatic substitution on the trimethoxyphenyl ring.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substituting agents: : Halogens, nitrating agents under acidic or basic conditions.
Major Products Formed
Sulfoxides: and Sulfones from oxidation.
Dihydroquinolines: from reduction.
Substituted quinolines: and tetrahydropyrimidines from substitution reactions.
Scientific Research Applications
Chemistry
The compound's unique structure makes it a valuable subject in synthetic organic chemistry, particularly in the study of reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has shown potential in biological research, including:
Anticancer activity: : Investigations into its ability to inhibit cancer cell growth.
Antimicrobial properties: : Studies on its effectiveness against bacterial and fungal infections.
Neuroprotective effects: : Research on its role in protecting neural cells from oxidative stress.
Industry
In the industrial sector, the compound may be utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The exact mechanism of action of 2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione depends on its specific application:
Anticancer activity: : The compound may induce apoptosis in cancer cells by interacting with cellular signaling pathways and inhibiting key enzymes involved in cell proliferation.
Antimicrobial properties: : It may disrupt microbial cell walls or interfere with essential microbial enzymes.
Neuroprotective effects: : The compound could act as an antioxidant, neutralizing free radicals and reducing oxidative damage to neural cells.
Comparison with Similar Compounds
Similar Compounds
2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydro-quinoline
2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-tetrahydropyrimidine
Comparison
While structurally similar, these compounds differ in their biological activity and chemical reactivity. The additional substituents in 2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione provide unique steric and electronic properties that can influence its interaction with biological targets and its reactivity in chemical processes. This uniqueness makes it a compound of significant interest in various research fields.
Hope this sheds some light on your compound of interest. What else are you curious about?
Properties
CAS No. |
537043-32-6 |
|---|---|
Molecular Formula |
C27H27N3O5S |
Molecular Weight |
505.59 |
IUPAC Name |
2-benzylsulfanyl-5-(3,4,5-trimethoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C27H27N3O5S/c1-33-19-12-16(13-20(34-2)24(19)35-3)21-22-17(10-7-11-18(22)31)28-25-23(21)26(32)30-27(29-25)36-14-15-8-5-4-6-9-15/h4-6,8-9,12-13,21H,7,10-11,14H2,1-3H3,(H2,28,29,30,32) |
InChI Key |
ZBQNSFRZWLHTSK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923388.png)
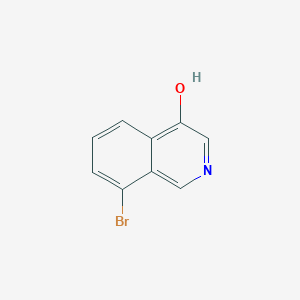
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitrobenzoic acid](/img/structure/B2923392.png)
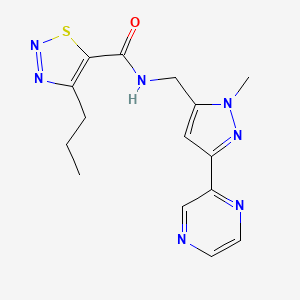
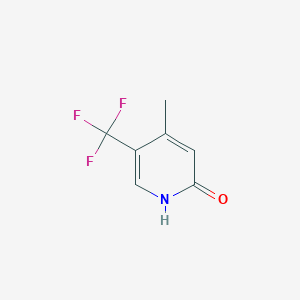
![5-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2923395.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2923397.png)
![3-{[(3-chlorophenyl)methyl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydropyrazin-2-one](/img/structure/B2923398.png)
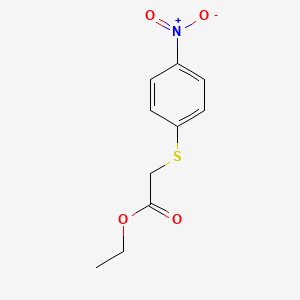
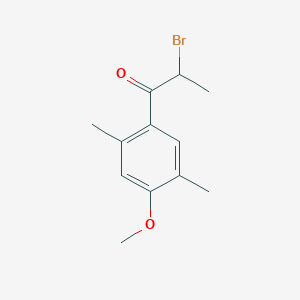
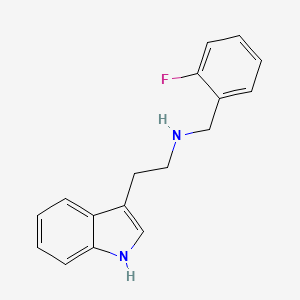
![3-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-cyclohexylpropanamide](/img/structure/B2923405.png)
